Relenopride is a compound that has garnered attention in the pharmaceutical field, particularly for its potential applications in treating various disorders. It is classified as a selective serotonin receptor modulator, which indicates its role in modulating serotonin levels in the brain. This modulation is crucial for addressing conditions such as anxiety and depression, as well as gastrointestinal disorders.
Relenopride is synthesized from specific precursors through a series of chemical reactions. Its classification falls under the category of psychoactive compounds, particularly those targeting serotonin receptors. This classification is essential for understanding its therapeutic applications and potential side effects.
The synthesis of Relenopride involves several steps, typically starting from commercially available starting materials. The general procedure includes:
For example, one synthesis route involves starting with 2-chloro-5-fluoronicotinic acid, which undergoes nucleophilic substitution followed by further reactions to yield Relenopride with a notable yield percentage .
The molecular structure of Relenopride can be described using its chemical formula and structural representation. The compound exhibits a complex three-dimensional structure that is essential for its interaction with serotonin receptors.
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are used to confirm the structure of synthesized Relenopride .
Relenopride undergoes various chemical reactions during its synthesis, including:
Relenopride acts primarily through modulation of serotonin receptors, particularly the 5-HT_3 receptor subtype. The mechanism involves:
This mechanism underlies its potential therapeutic effects in treating anxiety disorders and gastrointestinal issues .
Relenopride exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography are employed to assess these properties accurately .
Relenopride has potential applications in various scientific fields:
Benzamide derivatives have constituted a privileged scaffold in central nervous system (CNS) and gastrointestinal drug discovery since the late 20th century, primarily due to their modular chemistry and receptor selectivity profiles. Early benzamide-based compounds like metoclopramide demonstrated serendipitous serotonin receptor activity but suffered from non-specific binding to dopamine D₂ receptors, causing extrapyramidal side effects [4]. This spurred systematic structural refinements to enhance subtype-specificity, particularly for serotonin 5-HT₄ receptors implicated in neurological and motility disorders. Key innovations included:
Relenopride (YKP-10811/SKL-IBS) emerged as an outcome of these efforts, specifically engineered as a 5-HT₄ receptor agonist with an N-butyl-fluorobenzamide core optimized for neurological and irritable bowel syndrome applications [2] [8].
Table 1: Evolution of Key Benzamide Derivatives in Serotonin Receptor Targeting
Compound | Structural Features | Target Affinity | Clinical Relevance |
---|---|---|---|
Early benzamides | Minimal substitution | Low 5-HT₄, high D₂ | Limited by extrapyramidal effects |
Piperidine hybrids | 2-(Piperidin-1-yl)acetamido-N-butylbenzamide | PrP(C) Kᵢ ~50 nM | Antiprion activity |
Spirocyclic variants | Benzo[de][2,6]naphthyridine core | 5-HT₄ Kᵢ < 1 nM | Alzheimer’s disease models |
Relenopride | N-Butyl-4-fluorobenzamide + piperidine carbamate | 5-HT₄ EC₅₀ ~10 nM | Phase II for neurological disorders |
Relenopride’s synthesis employs a convergent strategy coupling fluorinated benzamide precursors with piperidine-derived amines. The sequence prioritizes regioselectivity and yield optimization through controlled reaction conditions:
Step 1: Reductive Amination4-Fluorobenzoic acid undergoes acyl chloride formation (SOCl₂ catalysis) followed by amidation with n-butylamine to yield N-butyl-4-fluorobenzamide (Intermediate I). Critical parameters include stoichiometric control (1:1.2 acid/amine ratio) and anhydrous conditions to prevent hydrolysis [4].
Step 2: Carbamate FormationIntermediate I reacts with triphosgene to generate the carbonyl chloride, which is subsequently treated with 4-hydroxypiperidine under Schotten-Baumann conditions. This forms the carbamate linkage (Intermediate II) with 85% yield when catalyzed by DMAP (4-dimethylaminopyridine) [3] [8].
Step 3: Nucleophilic DisplacementIntermediate II undergoes halogenation (PBr₃) and displacement with piperidine to install the terminal amine moiety. Steric hindrance necessitates excess piperidine (3 eq.) and prolonged heating (12h at 80°C) to achieve >90% conversion [2].
Table 2: Key Reaction Conditions and Intermediates in Relenopride Synthesis
Intermediate | Reaction | Conditions | Yield |
---|---|---|---|
I (Benzamide) | Acyl chloride + amidation | SOCl₂, DCM, 0°C→RT; then n-BuNH₂ | 92% |
II (Carbamate) | Carbamoylation | Triphosgene, DMAP, THF | 85% |
III (Amine) | Nucleophilic substitution | PBr₃, then piperidine (3 eq.), 80°C | 78% |
Relenopride | Salt formation | HCl/Et₂O precipitation | 95% |
Mechanistically, the carbamate formation exemplifies a nucleophilic acyl substitution where DMAP accelerates the reaction by transiently forming an acylpyridinium ion, enhancing electrophilicity [3].
Though Relenopride lacks asymmetric carbon atoms, its bioactive conformation is constrained by the ortho-disposed piperidine and carbamate groups, enforcing a planar orientation that enhances 5-HT₄ receptor complementarity. Stereochemical insights derive from analogues and synthetic principles:
Relenopride’s achirality simplifies manufacturing but necessitates precise control of rotamer distribution—achieved via crystallization-driven purification to enrich the syn-periplanar conformer (>98% purity) [9].
SAR campaigns for Relenopride focused on three domains: benzamide substitutions, linker optimization, and amine modifications. Key findings include:
Methyl/methoxy groups at ortho-positions lowered efficacy by ~40% via torsional interference with receptor insertion [10].
Linker Region
Ethylene linkers between benzamide and piperidine diminished activity; propylene chains restored it by enabling optimal amine protonation [3].
Amine Region
Table 3: SAR of Relenopride Analogues at 5-HT₄ Receptors
Modification Site | Variant | 5-HT₄ Kᵢ/EC₅₀ | Selectivity vs 5-HT₃/5-HT₂A |
---|---|---|---|
Benzamide para-position | H | 320 nM | 3-fold |
F | 8.2 nM | 120-fold | |
Cl | 15 nM | 90-fold | |
Linker chemistry | Amide | 42 nM | 15-fold |
Carbamate | 9.6 nM | >500-fold | |
Amine moiety | Pyrrolidine | 28 nM | 80-fold |
Piperidine | 9.6 nM | >500-fold | |
Azepane | 110 nM | 25-fold |
Computational studies rationalized SAR trends: Gaussian-field 3D-QSAR models indicated that steric bulk at the benzamide para-position occupied a hydrophobic subpocket near Transmembrane Helix 6 (TM6), while the carbamate carbonyl formed hydrogen bonds with Thr¹⁵⁰ [7]. Relenopride’s piperidine nitrogen aligns within 3.5 Å of Asp⁴·³², facilitating salt bridge formation essential for Gₛ-protein coupling [3] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0